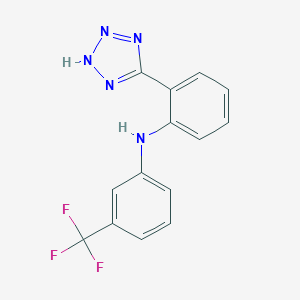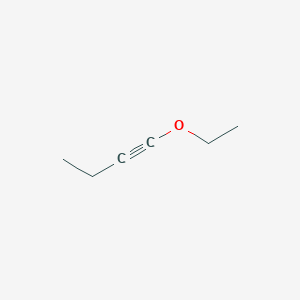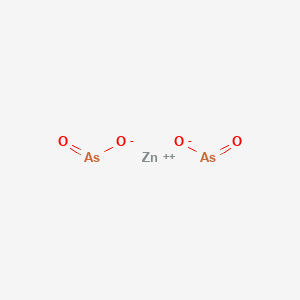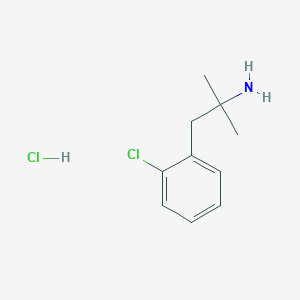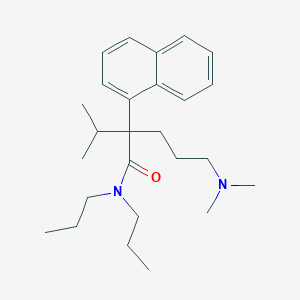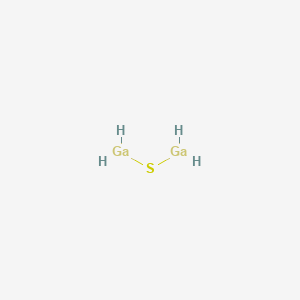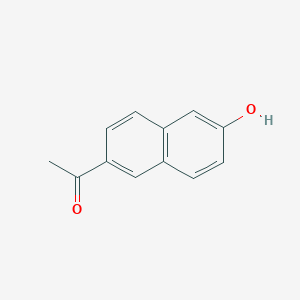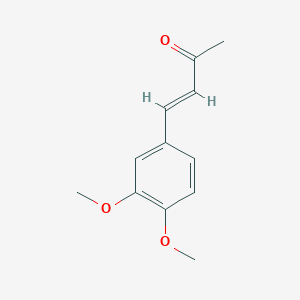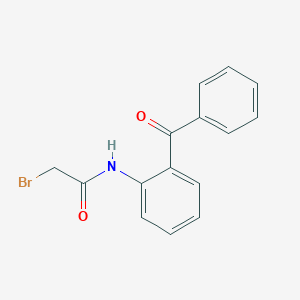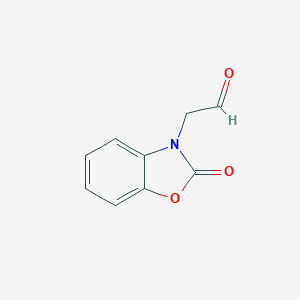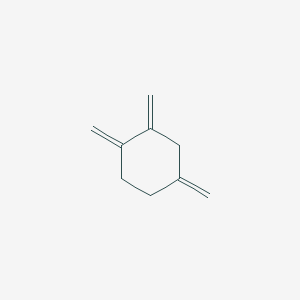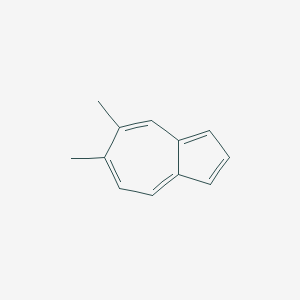
Azulene, 5,6-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azulene, 5,6-dimethyl- is a chemical compound that belongs to the class of organic compounds known as polycyclic aromatic hydrocarbons (PAHs). It is a blue-colored compound that is found in various plants, such as chamomile, yarrow, and wormwood. Azulene has been extensively studied due to its unique properties, including its anti-inflammatory, antioxidant, and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of azulene, 5,6-dimethyl- is not fully understood. However, it is believed that its anti-inflammatory activity is due to its ability to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Azulene's antioxidant activity is thought to be due to its ability to scavenge free radicals and prevent oxidative damage. The antimicrobial activity of azulene is believed to be due to its ability to disrupt the cell membrane of microorganisms.
Efectos Bioquímicos Y Fisiológicos
Azulene, 5,6-dimethyl- has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models. Azulene has also been found to have analgesic effects, which makes it a potential candidate for the treatment of pain. Additionally, azulene has been found to have anti-allergic effects, which makes it a potential candidate for the treatment of allergies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Azulene, 5,6-dimethyl- has several advantages for lab experiments. It is readily available and relatively inexpensive. Azulene is also stable and has a long shelf life. However, azulene has some limitations, including its low solubility in water, which makes it difficult to use in aqueous solutions. Additionally, azulene has a strong odor, which can be unpleasant to work with.
Direcciones Futuras
There are several future directions for the study of azulene, 5,6-dimethyl-. One potential direction is the development of new synthesis methods that can improve the yield and purity of the compound. Another direction is the study of the potential use of azulene in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of azulene and its potential applications in various fields, such as medicine and agriculture.
In conclusion, azulene, 5,6-dimethyl- is a unique chemical compound that has various applications in scientific research. Its anti-inflammatory, antioxidant, and antimicrobial activities make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of azulene and its potential applications in various fields.
Métodos De Síntesis
Azulene, 5,6-dimethyl- can be synthesized from chamazulene, which is a natural product found in chamomile oil. The synthesis involves the reaction of chamazulene with methyl iodide in the presence of a strong base, such as potassium carbonate. The reaction results in the formation of azulene, 5,6-dimethyl- with a yield of around 60%.
Aplicaciones Científicas De Investigación
Azulene, 5,6-dimethyl- has been extensively studied for its various applications in scientific research. It has been found to have anti-inflammatory, antioxidant, and antimicrobial activities. Azulene has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Additionally, azulene has been found to have neuroprotective effects, which makes it a potential candidate for the treatment of neurodegenerative diseases.
Propiedades
Número CAS |
10556-12-4 |
|---|---|
Nombre del producto |
Azulene, 5,6-dimethyl- |
Fórmula molecular |
C12H12 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
5,6-dimethylazulene |
InChI |
InChI=1S/C12H12/c1-9-6-7-11-4-3-5-12(11)8-10(9)2/h3-8H,1-2H3 |
Clave InChI |
VHVMFXXBOBUTCJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C2C=CC=C2C=C1C |
SMILES canónico |
CC1=CC=C2C=CC=C2C=C1C |
Otros números CAS |
10556-12-4 |
Sinónimos |
Azulene, 5,6-dimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





